N-[3-(dimethylamino)propyl]-2-(4-isopropylphenoxy)acetamide
Overview
Description
N-[3-(dimethylamino)propyl]-2-(4-isopropylphenoxy)acetamide is a useful research compound. Its molecular formula is C16H26N2O2 and its molecular weight is 278.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.199428076 g/mol and the complexity rating of the compound is 272. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescent Probe Development
N-[3-(dimethylamino)propyl]-2-(4-isopropylphenoxy)acetamide has been utilized in the development of sensitive fluorescent probes. For instance, a derivative of this compound, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA), has been employed for the trace measurement of carbonyl compounds (i.e., aldehydes and ketones) in water samples. This advancement allows for better sensitivity and precision in environmental testing, particularly in analyzing snow, ice, and cloud-water samples for carbonyl content (Houdier, Perrier, Defrancq, & Legrand, 2000).
Synthesis Improvements
The synthesis process of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, a related compound, has seen significant improvements. These advancements include enhanced technical methods for reduction, acetylation, and ethylation, leading to higher yields and purity, which is crucial for its application in various fields (Gong Fenga, 2007).
Potential Pesticide Development
A derivative of this compound, PP600, has been found to inhibit the formation of acyl lipids in sensitive plant species, suggesting its potential use as a new class of herbicide. This inhibition targets the acetyl-CoA carboxylase in plants, offering a novel approach to weed control (Walker, Ridley, Lewist, & Harwood, 1990).
Medicinal Chemistry
In medicinal chemistry, this compound and its derivatives have been explored for their potential therapeutic applications. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has shown promising results in anticancer activity through in silico modeling studies targeting the VEGFr receptor (Sharma et al., 2018).
X-Ray Powder Diffraction Studies
The compound and its derivatives have been characterized using X-ray powder diffraction, a technique crucial for understanding the structural aspects of potential pesticides and other applications. This characterization contributes to the development of new compounds with specific desired properties (Olszewska, Tarasiuk, & Pikus, 2009).
Antihistaminic Activity
Derivatives of this compound have been synthesized and evaluated for their antihistaminic activity. These compounds were found to inhibit contractions induced by histamine in guinea pig ileum, suggesting their potential use in allergy treatments (Diurno et al., 1992).
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-(4-propan-2-ylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-13(2)14-6-8-15(9-7-14)20-12-16(19)17-10-5-11-18(3)4/h6-9,13H,5,10-12H2,1-4H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKSVICAJFBFAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCCCN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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